molecular formula C11H13ClN2O B2422261 4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one CAS No. 1114822-42-2

4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one

Cat. No.: B2422261
CAS No.: 1114822-42-2
M. Wt: 224.69
InChI Key: UHISTAFNTIFXHV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one is a chemical compound with the molecular formula C11H13ClN2O. It is a derivative of pyrrolidinone, characterized by the presence of an amino group and a chlorophenylmethyl group attached to the pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one typically involves the reaction of 2-chlorobenzylamine with a suitable pyrrolidinone precursor. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinone derivatives .

Scientific Research Applications

4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain receptors in the central nervous system, although the exact pathways and targets are still under investigation. The compound’s structure allows it to bind to these receptors and influence their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one is unique due to the presence of both the amino and chlorophenylmethyl groups, which confer specific chemical and biological properties. These functional groups allow for a range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-8(10)6-14-7-9(13)5-11(14)15/h1-4,9H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHISTAFNTIFXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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